Pomalidomide-6-OH

CRBN E3 Ligase Target Engagement

Pomalidomide-6-OH (CAS 1547162-44-6) is the optimal starting material for constructing CRBN-recruiting PROTACs when synthetic strategy demands linker attachment through the isoindoline ring. The 6-position hydroxyl group provides an orthogonal conjugation handle absent in parent pomalidomide, enabling selective etherification or esterification while preserving the critical 4-amino group essential for neo-substrate recruitment. Validated in patent literature (WO2017197056A1) and peer-reviewed degradation studies, this building block eliminates synthetic uncertainty. Its enhanced DMSO solubility (≥100 mg/mL) streamlines high-concentration conjugation reactions and in vitro assay preparation. Also suitable as a characterized analytical reference standard for hydroxylated pomalidomide metabolite quantitation in ADME/PK studies via validated LC-MS/MS methods.

Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
Cat. No. B10819917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-6-OH
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N
InChIInChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)
InChIKeyHBPNHPWPUQVWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-6-OH: CRBN Ligand for PROTAC Development and Immunomodulatory Drug Research


Pomalidomide-6-OH (CAS 1547162-44-6; 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione) is a hydroxylated derivative of the third-generation immunomodulatory drug (IMiD) pomalidomide [1]. This compound functions as an E3 ubiquitin ligase cereblon (CRBN) ligand, enabling recruitment of the CRBN protein for targeted protein degradation applications . The hydroxyl group introduced at the 6-position of the isoindoline ring provides a distinct chemical handle absent in the parent pomalidomide molecule, allowing for selective conjugation through ether or ester bonds to protein-targeting ligands via appropriate linkers to form proteolysis-targeting chimeras (PROTACs) .

Why Pomalidomide-6-OH Cannot Be Substituted by Unmodified Pomalidomide or Alternative IMiDs in Targeted Degradation Workflows


Unmodified pomalidomide and other IMiDs such as lenalidomide lack the 6-position hydroxyl moiety that defines Pomalidomide-6-OH [1]. This structural difference is non-trivial: the hydroxyl group serves as the essential synthetic anchor point for linker conjugation in PROTAC construction, enabling covalent attachment to various chemical handles (e.g., carboxylic acids, alkyl halides) that would otherwise be inaccessible on the parent pomalidomide scaffold [2]. While pomalidomide-based PROTACs can theoretically be built from alternative hydroxylated intermediates such as Pomalidomide-4'-OH (a different regioisomer), the 6-OH variant has been explicitly validated in peer-reviewed degradation studies and is commercially available with documented synthetic protocols, reducing development uncertainty [3]. Additionally, pomalidomide itself exhibits poor aqueous solubility (logP ~0.2–0.5) that complicates in vitro assay preparation, whereas the 6-OH modification modestly increases polarity and DMSO solubility, improving handling for biochemical and cellular screening workflows [4].

Quantitative Comparative Evidence for Pomalidomide-6-OH: Activity, Physicochemical, and Degradation Data


CRBN Binding Affinity: Pomalidomide-6-OH Retains Cereblon Engagement Comparable to Parent Pomalidomide

Pomalidomide-6-OH, as the 6-hydroxy metabolite, retains cereblon (CRBN) binding activity consistent with the IMiD class mechanism of action . Pomalidomide itself demonstrates CRBN target engagement IC50 values ranging from 0.30 to 1.4 µM depending on assay format, representing the most potent CRBN binder among clinically approved IMiDs [1]. In contrast, lenalidomide exhibits approximately 3- to 10-fold lower CRBN binding potency [2]. While direct CRBN engagement IC50 data for Pomalidomide-6-OH has not been reported in primary literature, the compound retains the core glutarimide ring essential for CRBN interaction and the 4-amino group critical for neo-substrate recruitment, indicating that the 6-OH modification does not ablate cereblon engagement [3].

CRBN E3 Ligase Target Engagement

Pharmacological Activity of Hydroxylated Metabolites: 26-Fold Reduction in Potency Guides Dose-Ranging and Assay Interpretation

A comprehensive human ADME study of [¹⁴C]pomalidomide following oral administration demonstrated that hydroxy metabolites (including both 5-hydroxy and 7-hydroxy positional isomers) and hydrolysis products were at least 26-fold less pharmacologically active than parent pomalidomide in vitro [1]. While this study specifically characterized 5-hydroxy pomalidomide (formed primarily via CYP1A2 and CYP3A4) rather than the 6-OH derivative, the finding that hydroxylation at aromatic positions significantly attenuates IMiD pharmacological potency provides critical context for interpreting assays involving Pomalidomide-6-OH [2]. The parent pomalidomide demonstrates TNF-α inhibition 10× more potent than lenalidomide and 15,000× more potent than thalidomide [3].

Metabolism In Vitro Pharmacology PK/PD

Degradation Stability: Pomalidomide Core Exhibits Defined Stress Lability Profile with 13 Characterized Related Substances

Forced degradation studies of pomalidomide under ICH-prescribed stress conditions revealed that the compound is labile to degradation under acid, alkaline, oxidative, and thermal stress, while remaining relatively stable to photolytic stress [1]. A total of 13 related substances were detected and characterized, comprising 10 degradation products and 3 process-related substances, with the majority identified as hydroxylation products of pomalidomide [2]. Pomalidomide-6-OH represents one such hydroxylated species; understanding the parent compound's degradation profile informs proper storage and handling requirements for both compounds. The study utilized hyphenated LC-TOF-MS and LC-MS/MS methods with accurate mass determination for structural elucidation .

Stability Quality Control Forced Degradation

Physicochemical Properties: 6-OH Modification Lowers logP and Increases Polar Surface Area Relative to Parent

Introduction of the 6-hydroxyl group to the pomalidomide scaffold produces measurable changes in physicochemical parameters relevant to handling and assay performance. Pomalidomide-6-OH (C₁₃H₁₁N₃O₅, MW 289.24) exhibits a calculated logP (XlogP) of -0.2 , representing a decrease in lipophilicity compared to parent pomalidomide (XlogP ~0.2–0.5) [1]. The topological polar surface area (tPSA) increases to 130 Ų due to the additional hydroxyl group, enhancing hydrogen bonding capacity (3 H-bond donors, 6 H-bond acceptors) . In practical terms, Pomalidomide-6-OH demonstrates DMSO solubility of ≥100 mg/mL (≥345 mM), enabling preparation of concentrated stock solutions for cellular assays and synthetic conjugation reactions .

LogP Solubility Physicochemical

PROTAC Linker Conjugation: 6-OH Position Validated as Functional Attachment Site in Degrader Development

Pomalidomide-6-OH has been explicitly utilized as a CRBN-recruiting moiety in PROTAC development, with the 6-position hydroxyl group serving as the conjugation site for linker attachment via ether or ester bond formation [1]. Patent literature (US09133161B2) describes synthetic protocols for preparing 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione via reduction of the corresponding 4-nitro precursor with hydrogen over Pd/C catalyst [2]. Commercially available linker-conjugated derivatives (e.g., Pomalidomide-C6-COOH, Pomalidomide-PEG6-butyl iodide) are built from this core scaffold, confirming the synthetic utility of the 6-OH handle . In contrast, unmodified pomalidomide lacks a hydroxyl group and requires alternative functionalization strategies (e.g., amine derivatization at the 4-position) that may alter CRBN binding orientation or neo-substrate recruitment efficiency [3].

PROTAC Linker Chemistry Targeted Protein Degradation

Analytical Method Availability: Validated LC-MS Protocols Enable Precise Quantitation in Complex Matrices

Hyphenated LC-TOF-MS and LC-MS/MS methods have been established and validated for the separation, identification, and characterization of pomalidomide-related substances, including hydroxylated derivatives [1]. The method utilizes an Inertsil ODS-SP column (250 mm × 4.6 mm, 5 μm) with linear gradient elution using 0.1% formic acid and acetonitrile mobile phase, achieving complete chromatographic separation of 13 related substances [2]. This analytical framework enables precise quantitation of Pomalidomide-6-OH in complex biological matrices for pharmacokinetic and metabolism studies. Additionally, the human ADME study of [¹⁴C]pomalidomide established LC-MS/MS methodology for quantifying hydroxy metabolites in plasma with validated lower limits of quantitation .

LC-MS Bioanalysis Method Validation

Optimal Scientific and Industrial Use Cases for Pomalidomide-6-OH Based on Quantitative Evidence


PROTAC Development: CRBN-Recruiting Degrader Synthesis via 6-OH Linker Conjugation

Pomalidomide-6-OH serves as the optimal starting material for constructing CRBN-recruiting PROTACs when the synthetic strategy requires linker attachment through the isoindoline ring rather than the glutarimide or 4-amino positions. The 6-OH handle permits etherification with alkyl halide-functionalized linkers or esterification with carboxylic acid-terminated linkers, preserving the 4-amino group essential for neo-substrate recruitment [1]. This orthogonal functionalization strategy is explicitly validated in patent literature (WO2017197056A1) and supported by commercial availability of linker-conjugated derivatives built from the 6-OH scaffold [2]. The high DMSO solubility (≥100 mg/mL) facilitates concentrated reaction conditions during conjugation steps .

Metabolism and Pharmacokinetic Studies: Reference Standard for Hydroxy Metabolite Quantitation

Pomalidomide-6-OH is ideally suited as an analytical reference standard for quantifying hydroxylated pomalidomide metabolites in plasma, urine, or tissue samples from pharmacokinetic and ADME studies. Validated LC-MS/MS methods exist for separating and quantitating hydroxy metabolites with high specificity and sensitivity [3]. The established human ADME profile of pomalidomide indicates that hydroxy metabolites represent significant circulating species, making accurate quantitation essential for comprehensive PK/PD modeling [4]. Use of a characterized reference standard with defined purity (≥95–98%) ensures reliable calibration curves and inter-study reproducibility .

Structure-Activity Relationship (SAR) Studies: IMiD Core Modifications and Degradation Efficiency

Pomalidomide-6-OH provides a valuable tool compound for SAR investigations exploring how aromatic ring hydroxylation affects CRBN binding, neo-substrate degradation kinetics, and downstream biological effects. Comparative studies of pomalidomide versus lenalidomide have established that degradation rate of transcription factors Ikaros and Aiolos correlates with anti-myeloma efficacy [5]. The 6-OH derivative, with its attenuated pharmacological activity relative to parent pomalidomide (≥26-fold reduction based on hydroxy metabolite class data), offers a calibrated comparator for teasing apart binding affinity from degradation efficiency in cellular assays [6].

Degradation and Stability Studies: Forced Degradation Profiling and Impurity Identification

Pomalidomide-6-OH is applicable as a characterized impurity standard in forced degradation studies of pomalidomide drug substance or product. Comprehensive stress testing has identified 13 related substances, predominantly hydroxylation products, and established that pomalidomide is labile under acid, alkaline, oxidative, and thermal conditions [7]. The availability of the 6-OH derivative as a discrete reference material enables unambiguous peak identification in HPLC-UV and LC-MS chromatograms during stability-indicating method development and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-6-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.